

Spectroscopic Profile of 4-Heptylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Heptylbenzoic acid*

Cat. No.: *B1345977*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4-Heptylbenzoic acid** (CAS No: 38350-87-7), a molecule of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and analysis. Detailed experimental protocols for each spectroscopic technique are also provided.

Chemical Structure and Properties

4-Heptylbenzoic acid is an organic compound with the molecular formula $C_{14}H_{20}O_2$ and a molecular weight of approximately 220.31 g/mol .[\[1\]](#)[\[2\]](#) Its structure consists of a benzoic acid moiety substituted with a heptyl group at the para-position of the benzene ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-Heptylbenzoic acid**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.0 (approx.)	br s	1H	-COOH
7.9 - 8.1	d	2H	Ar-H (ortho to -COOH)
7.2 - 7.4	d	2H	Ar-H (ortho to heptyl)
2.6 - 2.8	t	2H	Ar-CH ₂ -
1.5 - 1.7	m	2H	-CH ₂ - (β to Ar)
1.2 - 1.4	m	8H	-(CH ₂) ₄ -
0.8 - 1.0	t	3H	-CH ₃

Predicted data based on typical values for similar structures. Actual experimental data may vary.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
172.0 (approx.)	-COOH
148.0 (approx.)	Ar-C (para to -COOH)
130.0 (approx.)	Ar-CH (ortho to -COOH)
129.0 (approx.)	Ar-C (ipso to -COOH)
128.5 (approx.)	Ar-CH (ortho to heptyl)
36.0 (approx.)	Ar-CH ₂ -
31.8 (approx.)	-CH ₂ -
31.5 (approx.)	-CH ₂ -
29.2 (approx.)	-CH ₂ -
29.1 (approx.)	-CH ₂ -
22.6 (approx.)	-CH ₂ -
14.1 (approx.)	-CH ₃

Predicted data based on typical values for similar structures. Actual experimental data may vary.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
2500-3300	O-H stretch (Carboxylic acid)
2955, 2925, 2855	C-H stretch (Aliphatic)
1680-1710	C=O stretch (Carboxylic acid)
1610, 1580	C=C stretch (Aromatic)
1420-1470	C-H bend (Aliphatic)
1280-1320	C-O stretch (Carboxylic acid)
920	O-H bend (Carboxylic acid dimer)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
220	35	[M] ⁺
203	15	[M - OH] ⁺
177	10	[M - C ₃ H ₇] ⁺
149	20	[M - C ₅ H ₁₁] ⁺
135	100	[M - C ₆ H ₁₃] ⁺ (Base Peak)
121	30	[C ₇ H ₅ O ₂] ⁺
91	25	[C ₇ H ₇] ⁺
43	40	[C ₃ H ₇] ⁺

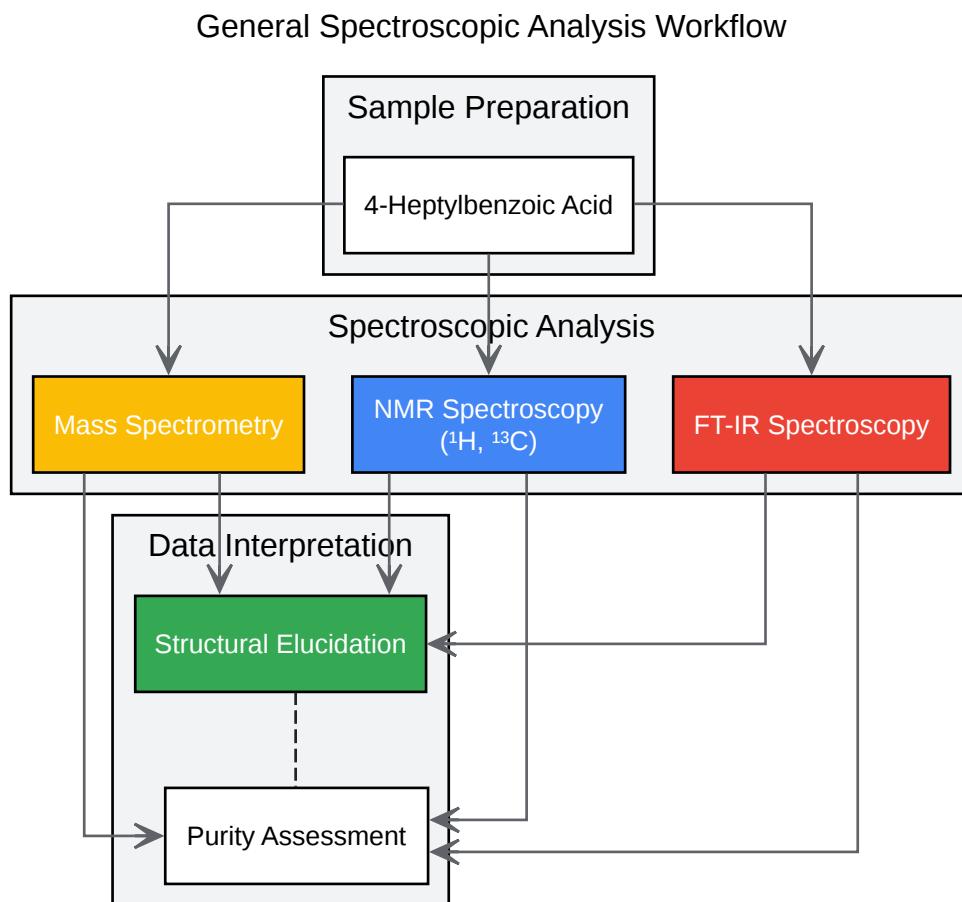
Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **4-Heptylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Heptylbenzoic acid** is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy


The FT-IR spectrum of solid **4-Heptylbenzoic acid** is typically obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent pellet. The spectrum is recorded against a background of a pure KBr pellet.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Signaling Pathways

The spectroscopic data presented provides a comprehensive fingerprint of **4-Heptylbenzoic acid**, allowing for its unambiguous identification and characterization. The workflow for such a spectroscopic analysis is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoic acid, 4-heptyl- | C14H20O2 | CID 170036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-庚基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Heptylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345977#spectroscopic-data-of-4-heptylbenzoic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com